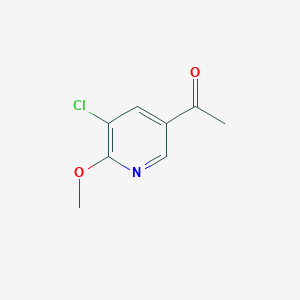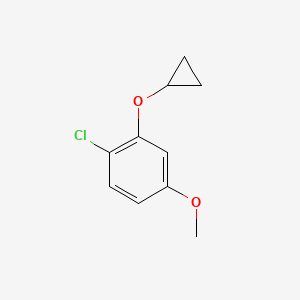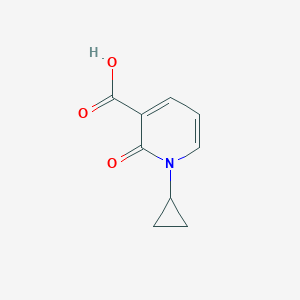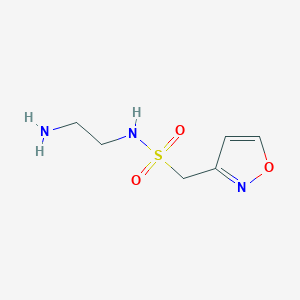![molecular formula C13H21NO2 B1490820 4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid CAS No. 2098102-60-2](/img/structure/B1490820.png)
4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid
説明
“4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of “4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid” is C13H21NO2. The molecular weight is 223.31 g/mol. Further details about the molecular structure are not available in the retrieved sources.Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid” are not detailed in the available sources, related compounds such as oxygenated 2-azabicyclo[2.2.1]heptanes can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .科学的研究の応用
Synthesis of Enantiopure Analogues and Derivatives
The compound and its analogues have been synthesized for various scientific purposes. For instance, enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, analogues of 3-hydroxyproline, were synthesized using a Diels–Alder reaction, showcasing their potential in generating pharmacologically relevant compounds (Avenoza et al., 2002). Similarly, practical syntheses of various 2-azabicyclo analogues have been reported, highlighting their utility in creating conformationally restricted compounds that could serve as scaffolds in drug development (Radchenko et al., 2009).
Generation of Neuronal Nicotinic Receptor Ligands
Bicyclic tertiary α-amino acids, including 1-azabicyclo[2.2.1]heptane-2-carboxylic acid, have been synthesized for the generation of neuronal nicotinic receptor ligands. These compounds are crucial for exploring new treatments for neurological conditions, demonstrating the relevance of this chemical scaffold in neuroscience research (Strachan et al., 2006).
Development of Peptidomimetics
The stereoselective synthesis of novel rigid bicyclic proline analogues, such as 2-azabicyclo[2.2.1]heptane-1-carboxylic acid, facilitates the design of peptidomimetics. These compounds are invaluable for medicinal chemistry, allowing researchers to mimic peptide structures and functions, potentially leading to new therapeutic agents (Grygorenko et al., 2006).
Formal Synthesis of Pharmacologically Active Compounds
Research has also focused on the asymmetric synthesis of conformationally constrained 4-hydroxyprolines and their applications in the formal synthesis of pharmacologically active compounds such as (+)-epibatidine, highlighting the compound’s role in synthesizing biologically active molecules (Avenoza et al., 1999).
特性
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-13(16)10-2-5-11(6-3-10)14-8-9-1-4-12(14)7-9/h9-12H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLFUIHLHNNGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CC3CCC2C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1490737.png)





![ethyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate](/img/structure/B1490745.png)
![5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1490746.png)





![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B1490759.png)